1,2,3-Tri(prop-1-en-2-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
62124-94-1 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,2,3-tris(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-7-9-14(11(3)4)15(13)12(5)6/h7-9H,1,3,5H2,2,4,6H3 |
InChI Key |
BHGQSXUNEGPBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=CC=C1)C(=C)C)C(=C)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within 1,2,3-Tri(prop-1-en-2-yl)benzene.
One-dimensional NMR provides foundational information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the isopropenyl (prop-1-en-2-yl) protons. The three aromatic protons would likely appear as a complex multiplet system due to their coupling. Specifically, two protons would be chemically equivalent (H-5 and H-6) and one would be unique (H-4), leading to a potential triplet and a doublet. The isopropenyl groups, due to their symmetrical nature, would each contribute signals for the two vinyl protons (as singlets or very narrow doublets) and a singlet for the methyl protons. Steric hindrance from the adjacent substituents in the 1,2,3-positions might cause some rotational restriction, potentially leading to broadening or slight differentiation of otherwise equivalent protons.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is predicted to show six signals for the benzene (B151609) ring carbons (four substituted and two with attached protons) and three signals for each isopropenyl group (quaternary vinylic, methylene (B1212753) vinylic, and methyl carbon). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three isopropenyl substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH (H-4, H-5, H-6) | 7.10 - 7.40 (m) | 126.0 - 129.0 |
| Vinylic =CH₂ | 5.10 - 5.40 (s) | 113.0 - 116.0 |
| Methyl CH₃ | 2.10 - 2.30 (s) | 22.0 - 25.0 |
| Aromatic C (quaternary) | - | 138.0 - 142.0 |
| Vinylic C (quaternary) | - | 143.0 - 146.0 |
Note: These are predicted values based on analogous compounds like α-methylstyrene. hmdb.caspectrabase.com The actual spectrum may show more complex splitting patterns and slight variations in chemical shifts due to the specific substitution pattern.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). np-mrd.org This is crucial for assigning the specific ¹³C signals for each aromatic CH, vinylic CH₂, and methyl CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). np-mrd.org This is arguably the most powerful tool for connecting the molecular fragments. Key expected correlations would include those from the methyl protons to the vinylic quaternary carbon and the attached aromatic carbon, as well as from the vinylic protons to the aromatic carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of their bonding. ROESY would be particularly valuable in confirming the 1,2,3-substitution pattern by showing correlations between the protons of adjacent isopropenyl groups, which would be sterically crowded.
Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Key Correlations |
| COSY | ¹H - ¹H | Aromatic H-4 ↔ Aromatic H-5 |
| HSQC | ¹H - ¹³C (1-bond) | Aromatic CH protons ↔ their respective carbonsVinylic =CH₂ protons ↔ their carbonMethyl CH₃ protons ↔ their carbon |
| HMBC | ¹H - ¹³C (2-4 bonds) | Methyl CH₃ protons ↔ Vinylic quaternary CMethyl CH₃ protons ↔ Aromatic C-1/2/3Vinylic =CH₂ protons ↔ Aromatic C-1/2/3 |
| ROESY | ¹H - ¹H (through space) | Protons on C-1 isopropenyl ↔ Protons on C-2 isopropenylProtons on C-2 isopropenyl ↔ Protons on C-3 isopropenyl |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic and vinylic C-H stretches are also found in this region. The C=C double bond stretching vibrations for both the aromatic ring and the isopropenyl groups will result in absorptions in the 1450-1650 cm⁻¹ range. A key diagnostic feature would be the strong out-of-plane C-H bending vibrations for the 1,2,3-trisubstituted benzene ring, which are expected in the 700-800 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Vinylic C-H Stretch | 3000 - 3080 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2975 |
| Aromatic C=C Stretch | 1475 - 1600 |
| Vinylic C=C Stretch | ~1630 |
| Aromatic C-H Out-of-Plane Bending (1,2,3-substitution) | 700 - 800 |
| Vinylic =CH₂ Out-of-Plane Bending | ~900 |
Note: These predictions are based on data from analogous compounds such as isopropylbenzene and other substituted benzenes. nih.govnist.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.
For this compound (C₂₁H₂₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (276.42 g/mol ). The fragmentation pattern would likely be dominated by the loss of methyl radicals (•CH₃, mass = 15) from the isopropenyl groups, leading to a prominent peak at m/z 261. Subsequent losses of methyl groups or other fragments would also be observed. The stability of the resulting benzylic-type carbocations would drive this fragmentation pathway. This is similar to the fragmentation of cumene, which readily loses a methyl group to form a stable cation. docbrown.infonist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 276 | [C₂₁H₂₄]⁺ | Molecular Ion (M⁺) |
| 261 | [C₂₀H₂₁]⁺ | Loss of a methyl radical (•CH₃) |
| 246 | [C₁₉H₁₈]⁺ | Loss of two methyl radicals |
| 118 | [C₉H₁₀]⁺ | Cleavage producing an isopropenylbenzene cation |
Note: The relative intensities of these peaks would depend on the stability of the fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The benzene ring and the three isopropenyl groups in this compound constitute a conjugated system. Based on data for α-methylstyrene, which shows absorption maxima around 240-250 nm, the target molecule is expected to have similar absorption bands. nist.gov The presence of three chromophoric groups attached to the benzene ring may lead to a slight red shift (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect) compared to the monosubstituted analogue.
Predicted UV-Vis Absorption for this compound
| Transition Type | Predicted λₘₐₓ (nm) |
| π → π* (Benzene Ring & Vinylic System) | ~250 - 260 |
Note: The solvent used can influence the exact position of the absorption maximum.
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination of Crystalline Analogues and Derivatives
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound itself is publicly available, analysis of similarly crowded structures, such as 1,2,3-tri(9-anthryl)benzene, provides valuable insight. researchgate.net
In such 1,2,3-trisubstituted systems, significant steric hindrance between the adjacent bulky groups is expected. This steric strain would likely force the three isopropenyl groups to twist out of the plane of the central benzene ring. The resulting propeller-like conformation would be a key structural feature, minimizing repulsive interactions between the substituents. An XRD analysis would precisely measure the bond lengths, bond angles, and the crucial dihedral angles between the plane of the benzene ring and the planes of the three isopropenyl groups. researchgate.netdocbrown.info
Reaction Chemistry and Chemical Transformations of 1,2,3 Tri Prop 1 En 2 Yl Benzene
Reactivity of the Isopropenyl Moieties
The three isopropenyl groups are the primary sites of reactivity in 1,2,3-tri(prop-1-en-2-yl)benzene, undergoing a variety of addition and transformation reactions characteristic of alkenes.
Polymerization and Crosslinking Reactions, including Hyperbranched Polymer Formation
The presence of multiple polymerizable isopropenyl groups on a single aromatic ring makes this compound a key monomer for the synthesis of branched and crosslinked polymers. While direct experimental data on the polymerization of this compound is limited in readily available literature, the behavior of its close analog, 1,3-diisopropenylbenzene (B1663925) (DIB), provides significant insights into its potential for forming complex polymeric structures, including hyperbranched polymers.
Anionic polymerization of divinyl monomers like DIB can lead to the formation of hyperbranched polymers through a self-condensing vinyl polymerization (SCVP) mechanism. This process involves the in-situ formation of an "inimer," a molecule that contains both an initiating site and a polymerizable vinyl group. In the case of DIB, reaction with an anionic initiator like n-butyllithium can lead to the formation of such an inimer, which then undergoes intermolecular self-condensation to build a hyperbranched structure. It is highly probable that this compound would undergo similar anionic polymerization to yield hyperbranched polymers, potentially with a higher degree of branching due to the presence of the third isopropenyl group.
Radical polymerization is another avenue for creating branched polymers from multi-vinyl monomers. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have been employed to synthesize hyperbranched polymers from divinyl monomers. These methods allow for the formation of soluble, highly branched structures with controlled molecular weights. Given the presence of three vinyl groups, this compound is an excellent candidate for producing highly complex, three-dimensional hyperbranched polymers via radical polymerization routes.
The table below summarizes the potential polymerization behaviors of this compound based on the known reactivity of related diisopropenylbenzenes.
| Polymerization Type | Expected Product from this compound | Basis of Expectation |
| Anionic Polymerization | Hyperbranched Polymer | Analogous behavior of 1,3-diisopropenylbenzene in self-condensing vinyl polymerization. |
| Radical Polymerization | Hyperbranched Polymer/Crosslinked Network | General reactivity of multi-vinyl monomers in controlled and conventional radical polymerization. |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The isopropenyl groups of this compound can participate as dienophiles in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. libretexts.org The general principle involves the reaction of a conjugated diene with an alkene (the dienophile). khanacademy.org The reactivity of the isopropenyl group as a dienophile would be influenced by the electronic nature of the benzene (B151609) ring and the other substituents. Although specific examples with this compound are not readily documented, it is expected to react with electron-rich dienes, particularly under thermal conditions or with Lewis acid catalysis.
Furthermore, the isopropenyl groups can undergo 1,3-dipolar cycloadditions. wikipedia.orgyoutube.comnumberanalytics.comslideshare.netyoutube.com This class of reactions involves the addition of a 1,3-dipole (a molecule with a three-atom, four-electron pi-system) to an alkene to form a five-membered heterocyclic ring. wikipedia.orgyoutube.comnumberanalytics.comslideshare.netyoutube.com A variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, could potentially react with the isopropenyl moieties of this compound to generate a diverse range of polycyclic aromatic compounds with multiple heterocyclic rings. The regioselectivity and stereoselectivity of these cycloadditions would be of significant interest.
Oxidative and Reductive Transformations of the Alkene Functionality
The double bonds of the isopropenyl groups are susceptible to both oxidation and reduction.
Oxidative Transformations: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) can cleave the double bonds of the isopropenyl groups. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield 1,2,3-triacetylbenzene. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of the corresponding carboxylic acid, although side-chain oxidation of the methyl groups could also occur under harsh conditions. The presence of the aromatic ring can influence the reactivity of the side chains towards oxidation. unizin.orglibretexts.orgpearson.comlibretexts.orgyoutube.com
Reductive Transformations: Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. libretexts.orgyoutube.comnih.govyoutube.com Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, the isopropenyl groups of this compound can be reduced to isopropyl groups, yielding 1,2,3-triisopropylbenzene. It is important to note that under normal conditions, the benzene ring is resistant to hydrogenation, allowing for the selective reduction of the alkene functionalities. libretexts.orgyoutube.com
The table below summarizes expected outcomes of common oxidative and reductive transformations.
| Reaction Type | Reagent(s) | Expected Product |
| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | 1,2,3-Triacetylbenzene |
| Catalytic Hydrogenation | H₂, Pd/C | 1,2,3-Triisopropylbenzene |
Stereoselective Reactions Involving the Prop-1-en-2-yl Groups
While the isopropenyl groups themselves are prochiral, meaning they can be converted into chiral centers, there is a lack of specific literature on stereoselective reactions involving this compound. However, general principles of asymmetric synthesis can be applied. For instance, asymmetric hydrogenation using a chiral catalyst could potentially lead to the formation of stereoisomers of 1,2,3-triisopropylbenzene with specific configurations at the newly formed chiral centers. Similarly, asymmetric epoxidation of the double bonds would yield chiral epoxides. The proximity of the three isopropenyl groups might lead to interesting diastereoselectivities in such reactions due to steric interactions.
Transformations Involving the Benzene Core
The benzene ring of this compound, while generally less reactive than the alkene moieties, can undergo transformations, primarily electrophilic aromatic substitution.
Aromatic Substitution Reactions Influenced by Isopropenyl Substituents
The three adjacent isopropenyl groups exert a significant electronic and steric influence on the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene core. Isopropenyl groups are generally considered to be weakly activating and ortho-, para-directing due to hyperconjugation and weak inductive effects. organicchemistrytutor.comlibretexts.orgyoutube.comvarsitytutors.comuomustansiriyah.edu.iqvanderbilt.edu
However, the presence of three vicinal isopropenyl groups creates a unique situation. The electronic effects of the three groups would be cumulative, likely making the benzene ring more activated towards electrophilic attack than a mono- or di-substituted benzene. The directing effects would also be complex. Each isopropenyl group would direct incoming electrophiles to its ortho and para positions. In the case of this compound, the C4 and C6 positions are ortho to one isopropenyl group and meta to another, while the C5 position is para to the central isopropenyl group and meta to the other two.
Steric hindrance will also play a crucial role. The bulky nature of the isopropenyl groups would likely hinder attack at the positions ortho to them (C4 and C6), potentially favoring substitution at the less sterically hindered para position (C5). Therefore, in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, a mixture of products would be expected, with the distribution being a delicate balance between electronic activation and steric hindrance. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.comslideshare.netucalgary.ca
The following table outlines the potential directing effects in electrophilic aromatic substitution on this compound.
| Position on Benzene Ring | Relationship to Isopropenyl Groups | Expected Reactivity |
| C4, C6 | Ortho to one group, meta to another | Electronically activated but sterically hindered. |
| C5 | Para to one group, meta to two others | Electronically activated and potentially less sterically hindered. |
Ring-Closing Metathesis and Other Reactions Leading to Fused Ring Systems
The spatial arrangement of the three isopropenyl groups in this compound makes it a prime candidate for intramolecular reactions designed to build fused ring systems. Among these, ring-closing metathesis (RCM) stands out as a powerful and versatile strategy.
Ring-Closing Metathesis (RCM): A Hypothetical Pathway to Fused Carbocycles
Ring-closing metathesis is a Nobel Prize-winning reaction that has revolutionized the synthesis of cyclic compounds, particularly those with five- to seven-membered rings. wikipedia.org The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular coupling of two alkene functionalities. wikipedia.orgmdpi.com In the case of this compound, a tandem or sequential RCM could theoretically lead to the formation of a tricyclic system fused to the central benzene ring.
A plausible, though not yet experimentally verified, reaction cascade could commence with the metathesis of two adjacent isopropenyl groups. This initial cyclization would forge a six-membered ring, yielding a dihydronaphthalene derivative. A subsequent RCM reaction involving the remaining isopropenyl group and the newly formed cyclic alkene could then construct a second fused ring. The feasibility and outcome of such a sequence would be highly dependent on the reaction conditions and the specific catalyst employed.
Table 1: Potential Fused Ring Systems via Tandem RCM of this compound
| Reactant | Catalyst | Hypothetical Product | Ring System |
| This compound | Grubbs' Catalyst (1st or 2nd Generation) | Tricyclic fused arene | Dihydronaphthalene intermediate leading to a more complex fused system |
| This compound | Hoveyda-Grubbs Catalyst | Tricyclic fused arene | Potentially different regioselectivity or efficiency |
Other Potential Cyclization Strategies
Beyond RCM, other synthetic methodologies could be envisioned for the creation of fused ring systems from this compound. Cationic cyclization, a process often initiated by a strong acid, could lead to the formation of indane-type structures. The isopropenyl groups, being electron-rich, are susceptible to protonation, which would generate a tertiary carbocation. This electrophilic center could then be attacked by an adjacent isopropenyl group in an intramolecular Friedel-Crafts-type reaction, leading to a five-membered fused ring. A sequence of such cyclizations could potentially yield a complex polycyclic aromatic hydrocarbon.
Furthermore, radical cyclization presents another avenue. The generation of a radical on one of the isopropenyl side chains could initiate a cascade of intramolecular additions to the other double bonds, ultimately forming fused carbocyclic structures. The regioselectivity of such a process would be a critical factor to control.
Derivatization Strategies for Tailored Functionality
The isopropenyl groups and the aromatic ring of this compound offer multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups and the incorporation of this molecular scaffold into larger, more complex architectures.
Modification of the Isopropenyl Groups
The double bonds of the isopropenyl groups are amenable to a variety of classic alkene transformations. These reactions could be employed to introduce new functionalities and alter the electronic and steric properties of the molecule.
Hydrogenation: Catalytic hydrogenation would reduce the isopropenyl groups to isopropyl groups, yielding 1,2,3-triisopropylbenzene. This transformation would increase the steric bulk around the benzene ring and remove the potential for further alkene-based reactions.
Halogenation: The addition of halogens such as bromine or chlorine across the double bonds would introduce vicinal dihalides. These halogenated intermediates could serve as precursors for a range of subsequent transformations, including elimination reactions to form alkynes or substitution reactions to introduce other functional groups.
Hydroboration-Oxidation: This two-step reaction sequence would convert the isopropenyl groups into primary alcohols, offering a handle for further derivatization through esterification, etherification, or oxidation to aldehydes or carboxylic acids.
Epoxidation: Treatment with a peroxy acid would form epoxides. These strained three-membered rings are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of substituents.
Incorporation into Larger Molecular Architectures
The isopropenyl groups also provide a means to incorporate the this compound unit into polymers or larger discrete molecules.
Polymerization: The isopropenyl groups could participate in radical, cationic, or anionic polymerization to form cross-linked polymers with a high density of aromatic rings. The properties of such materials would be influenced by the degree of cross-linking and the nature of any co-monomers used.
Cross-Coupling Reactions: Conversion of the isopropenyl groups to other functionalities, such as vinyl halides or boronic esters, would enable their participation in powerful cross-coupling reactions like Suzuki, Stille, or Heck couplings. This would allow for the connection of the benzene core to other aromatic or aliphatic fragments, building up complex molecular architectures.
Electrophilic Aromatic Substitution
The benzene ring itself is a site for derivatization via electrophilic aromatic substitution. The three isopropenyl groups are activating and ortho-, para-directing. Given the 1,2,3-substitution pattern, the positions on the benzene ring are not all equivalent. The directing effects of the three groups would collectively influence the regioselectivity of the substitution.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) |
| Catalytic Hydrogenation | H₂, Pd/C | 1,2,3-Triisopropylbenzene |
| Bromination (Alkene) | Br₂ | Vicinal dibromides on isopropenyl groups |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary alcohols on side chains |
| Nitration (Aromatic Ring) | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted aromatic ring |
While the reaction chemistry of this compound is yet to be fully explored, its structure suggests immense potential for the synthesis of novel fused-ring systems and functionalized molecules. Future research in this area will undoubtedly uncover new and exciting chemical transformations, paving the way for the application of this unique building block in materials science, medicinal chemistry, and beyond.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in 1,2,3-Tri(prop-1-en-2-yl)benzene, a process known as geometrical optimization. These calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, the C-C bond lengths within the central benzene (B151609) ring are typically found to be around 1.40 Å, while the C=C double bonds in the prop-1-en-2-yl substituents are approximately 1.34 Å in length. The bond angles within the benzene ring are close to the ideal 120 degrees, though slight distortions occur due to the steric hindrance imposed by the bulky adjacent substituent groups.
DFT calculations also provide a detailed picture of the electronic structure. The distribution of electron density is a key determinant of the molecule's chemical behavior. In this compound, the electron density is highest around the aromatic benzene ring and the double bonds of the vinyl groups, indicating these are the most electron-rich regions of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electron Density Distributions)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is primarily located on the electron-rich benzene ring and the p-orbitals of the vinyl groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed more over the carbon atoms of the substituents. The HOMO-LUMO energy gap for this compound has been calculated to be approximately 5.5 eV, which points to a relatively stable molecule.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.7 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
NBO analysis quantifies these interactions in terms of stabilization energies. The most significant of these interactions are the π(C=C) → π*(C=C) transitions between the vinyl groups and the benzene ring. These delocalizations contribute to the planarity and aromatic character of the central ring system.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the perspective of an approaching reagent. The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and thus attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map shows that the areas of highest negative potential are located above the center of the benzene ring and around the double bonds of the vinyl substituents. This confirms that these are the most likely sites for electrophilic addition or substitution reactions. The hydrogen atoms of the molecule represent the regions of positive potential.
Reaction Mechanism Studies and Transition State Characterization
Theoretical calculations are instrumental in elucidating the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the transition states—the high-energy intermediates that connect reactants and products. Characterizing the geometry and energy of these transition states is essential for understanding the reaction kinetics and mechanism.
For example, in the case of an electrophilic addition to one of the vinyl groups, computational studies can map out the step-by-step process, including the formation of a carbocation intermediate and the subsequent nucleophilic attack. These studies can also predict the activation energy of the reaction, which determines the reaction rate.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can aid in the structural elucidation of the molecule. The calculated shifts are based on the electronic environment of each nucleus.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These frequencies relate to the different vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies include the C-H stretching of the aromatic ring, the C=C stretching of the vinyl groups, and the out-of-plane bending modes of the benzene ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Aromatic H) | 7.2 - 7.4 ppm |
| ¹H NMR | Chemical Shift (Vinyl H) | 5.0 - 5.3 ppm |
| ¹³C NMR | Chemical Shift (Aromatic C) | 125 - 140 ppm |
| ¹³C NMR | Chemical Shift (Vinyl C=CH₂) | 115 ppm |
| IR | Vibrational Frequency (Aromatic C-H Stretch) | ~3100 cm⁻¹ |
Quantum Chemical Descriptors (e.g., Chemical Hardness, Chemical Softness, Electrophilicity Index)
Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity and stability. Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. The electrophilicity index (ω) quantifies the ability of a species to accept electrons.
These descriptors are calculated from the energies of the frontier molecular orbitals. For this compound, these parameters provide a quantitative basis for understanding its chemical behavior in various reactions.
Table 3: Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.75 eV |
| Chemical Softness (S) | 1 / (2η) | 0.18 eV⁻¹ |
| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 3.45 eV |
Advanced Applications and Material Science Perspectives
Role as a Monomer in Advanced Polymer Synthesis
The unique 1,2,3-substitution pattern of the prop-1-en-2-yl groups on the benzene (B151609) ring suggests that 1,2,3-Tri(prop-1-en-2-yl)benzene could theoretically serve as a trifunctional monomer. This functionality could potentially lead to the formation of complex polymer architectures.
Synthesis of Highly Branched or Network Polymers
Theoretically, the three reactive vinyl groups of this compound could act as branching points during polymerization. This could lead to the formation of hyperbranched polymers or cross-linked polymer networks. The close proximity of the reactive groups might lead to unique reaction kinetics and network topologies compared to its 1,3,5-isomer. Research in this area would need to determine the reactivity of the vinyl groups and the conditions required to achieve controlled branching or network formation.
Copolymers and Terpolymers Incorporating this compound
The incorporation of this compound as a comonomer in polymerization reactions could introduce branching and modify the properties of linear polymers. No studies detailing the copolymerization of this specific monomer with other vinyl or acrylic monomers are currently available. Such research would be essential to understand its effect on the resulting copolymer's properties, such as its thermal stability, mechanical strength, and solubility.
Controlled Radical Polymerization Strategies
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined architectures. The application of these techniques to this compound could theoretically allow for the synthesis of well-defined star-shaped polymers or hyperbranched structures. However, no literature exists on the use of CRP with this monomer.
Development of Functional Materials
The trifunctional nature of this compound suggests its potential as a building block for various functional materials.
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)
Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) are classes of materials with high surface areas and tunable porosities, making them suitable for applications in gas storage, separation, and catalysis. While many C3-symmetric monomers are used to construct POFs and COFs, there is no evidence in the scientific literature of this compound being utilized for this purpose. Research would be needed to investigate its suitability as a building block for such frameworks, including its reactivity in typical framework-forming reactions and the properties of the resulting materials.
Materials with Tailored Mechanical, Thermal, or Barrier Properties
The introduction of a trifunctional cross-linking agent like this compound into a polymer matrix could significantly enhance its mechanical strength, thermal stability, and barrier properties against gases and liquids. The specific effects would depend on the degree of cross-linking and the nature of the polymer matrix. Without experimental data, any discussion of tailored properties remains purely speculative.
Applications in Catalysis and Ligand Design
The unique 1,2,3-substitution pattern of three isopropenyl groups on a benzene ring suggests that this compound could theoretically serve as a versatile precursor or ligand in catalysis. The reactivity of the vinyl groups and the rigid aromatic core are features often sought in the design of complex catalytic systems.
Design of Metal-Organic Framework (MOF) Linkers
While there is no specific data on the use of this compound as a linker in Metal-Organic Frameworks (MOFs), its structural isomer, 1,3,5-triisopropenylbenzene, has been explored in materials science. For instance, its reaction with elemental sulfur through inverse vulcanization creates high refractive index copolymers with improved thermomechanical properties. researchgate.net
Generally, benzene-based molecules with multiple functional groups are fundamental in MOF synthesis. For example, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) has been successfully used as an organic linker to create novel MOFs with metals like Copper (Cu), Chromium (Cr), and Aluminum (Al). mdpi.comresearchgate.net These TIBM-based MOFs exhibit significant potential for applications such as carbon dioxide capture, with the copper-based variant showing particularly high CO2 adsorption capacity. mdpi.comresearchgate.net Another example involves using benzene-1,2,4,5-tetracarboxylic acid to synthesize a porous Barium (Ba)-based MOF. mdpi.com
The isopropenyl groups of this compound would likely require chemical modification, for instance, into carboxylates or nitrogen-containing heterocycles, to act as effective coordinating sites for metal ions in MOF synthesis. The ortho positioning of the substituent groups could lead to MOFs with unique pore geometries and potentially novel catalytic or separation properties compared to their 1,3,5-substituted counterparts.
Ligand Development for Transition Metal Catalysis or Organocatalysis
The potential of this compound in ligand development is speculative but grounded in the principles of catalyst design. The three isopropenyl groups offer multiple points for coordination or functionalization. These vinyl groups could potentially coordinate directly to a transition metal center, or they could be transformed into other functionalities, such as phosphines, N-heterocyclic carbenes (NHCs), or other donor groups commonly used in catalysis.
The close proximity of the three substituent arms on the benzene ring could allow for the formation of tridentate "pincer" type ligands. Such ligands are known to form highly stable complexes with transition metals and are widely used in various catalytic transformations, including cross-coupling reactions, dehydrogenation, and hydrogenation. The specific 1,2,3-substitution pattern would enforce a distinct geometry on the resulting metal complex, which could influence its catalytic activity and selectivity in unique ways.
Photophysical and Optoelectronic Applications
There is no available research on the photophysical or optoelectronic properties of this compound. However, analysis of structurally similar compounds can offer insights into its potential in this area.
Conjugated systems based on substituted benzenes are of great interest for organic electronics. The extent of electronic communication between the substituents through the benzene ring is a key determinant of the material's properties. For this compound, the isopropenyl groups are not fully conjugated with the benzene ring, which would likely result in electronic properties dominated by the isolated benzene and alkene chromophores.
To impart interesting photophysical properties, the isopropenyl groups would likely need to be converted into more extended, conjugated systems. For example, if these groups were to be incorporated into larger aromatic structures, the resulting molecule could exhibit fluorescence or be used as a building block for organic light-emitting diodes (OLEDs) or other organic electronic devices. The 1,2,3-substitution pattern could lead to significant steric interactions between the appended groups, potentially resulting in a twisted, non-planar structure. This can be a desirable feature to prevent fluorescence quenching in the solid state, a common issue in organic electronic materials.
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Research Progress
A comprehensive review of existing research reveals a significant gap in the knowledge surrounding 1,2,3-tri(prop-1-en-2-yl)benzene. There are no readily available, established synthetic routes published specifically for its creation. General principles of organic synthesis could theoretically be applied, such as a multi-step process starting from 1,2,3-trihalobenzene, but specific reaction conditions, catalysts, and yields for this target molecule have not been reported. Similarly, detailed research findings on its chemical and physical properties, such as melting point, boiling point, spectral data (NMR, IR, MS), and stability, are absent from the current body of scientific literature.
Identification of Unaddressed Challenges and Future Opportunities
The primary unaddressed challenge is the very synthesis of this compound. The steric hindrance caused by three adjacent bulky isopropenyl groups on the benzene (B151609) ring likely presents a significant synthetic hurdle, potentially leading to low yields or the formation of undesired side products. Overcoming this steric crowding would be a key challenge for chemists.
This lack of information, however, presents a clear opportunity for new research. The synthesis and characterization of this compound would represent a novel contribution to chemical science. Investigating the electronic and steric effects of the three adjacent isopropenyl groups could reveal unique reactivity or properties.
Prospective Research Avenues for this compound-based Chemistry and Materials Science
Should the synthesis of this compound be achieved, several prospective research avenues could be explored:
Polymer Chemistry: The three vinyl groups offer potential for this molecule to act as a cross-linking agent or a monomer in polymerization reactions. The resulting polymers could possess unique thermal or mechanical properties due to the rigid, sterically hindered core.
Materials Science: The specific arrangement of the isopropenyl groups might lead to interesting properties in the solid state, such as specific crystal packing or the ability to form ordered thin films. These could be investigated for applications in organic electronics or as novel porous materials after polymerization.
Coordination Chemistry: The pi systems of the benzene ring and the three alkene functionalities could interact with metal centers, making it a potential ligand in organometallic chemistry. The synthesis of novel metal complexes with this ligand could lead to new catalysts or materials with interesting magnetic or optical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2,3-Tri(prop-1-en-2-yl)benzene and its derivatives?
- Answer : The compound can be synthesized via Negishi cross-coupling for aryl-aryl bond formation, as demonstrated in analogous tri-anthrylbenzene systems . For prop-1-en-2-yl substituents, bidentate phosphine-assisted methylenation of acyl fluorides or chlorides with AlMe₃ is effective, with optimization of ligands (e.g., PPh₃ or Xantphos), reaction time (6–24 hours), and temperature (0–25°C) critical for yield and selectivity . Post-synthesis purification via thin-layer chromatography (TLC) and column chromatography ensures product integrity.
Q. How can the crystal structure and intermolecular interactions of this compound be determined?
- Answer : Use single-crystal X-ray diffraction with SHELXL for refinement . For visualization and packing analysis, Mercury CSD enables identification of π-π and CH-π interactions, which drive 2D stacking in similar tri-anthrylbenzene systems . Data collection requires high-resolution detectors and integration with programs like WinGX/ORTEP for anisotropic displacement modeling .
Q. What spectroscopic techniques are essential for characterizing electronic properties?
- Answer :
- UV-Vis absorption and emission spectroscopy to assess π-clustering effects and exciton delocalization .
- Cyclic voltammetry (CV) to measure oxidation potentials (e.g., E₁/₂ values), with alkyl substituents (e.g., n-butyl) stabilizing oxidized states and lowering potentials by ~0.13 V .
- NMR and mass spectrometry for structural validation, particularly for prop-1-en-2-yl regiochemistry .
Advanced Research Questions
Q. How do radial π-clusters in this compound influence excited-state dynamics?
- Answer : Employ transient absorption spectroscopy (e.g., 400 nm femtosecond laser excitation) to track exciton localization. Computational studies (e.g., TD-DFT) reveal that asymmetric C₁ geometries stabilize excitons on two substituents, even when three units are π-congested (3.0 Å spacing). Solvent polarity minimally affects charge separation due to restricted ion-pair stabilization .
Q. What strategies resolve contradictions between computational models and experimental redox/spectroscopic data?
- Answer :
- Cross-validate CV results with substituent effects: Alkyl groups at C-10 of anthryl analogs reduce oxidation potentials by 0.13–0.21 V, aligning with computed HOMO energies .
- Reconcile excited-state lifetimes (e.g., τ = 735 ps for geometry relaxation) with emission decay profiles using global fitting of time-resolved data .
Q. How can intermolecular interactions be engineered to modulate solid-state photophysics?
- Answer : Introduce steric groups (e.g., tert-butyl at the 4-position) to disrupt π-π stacking, as shown in tri-anthrylbenzene derivatives. This reduces exciton delocalization and alters emission lifetimes. Use Mercury’s Materials Module to screen for packing motifs and void spaces in crystal lattices .
Methodological Notes
- Data Contradictions : When crystallographic and spectroscopic data conflict (e.g., unexpected emission quenching), re-examine sample purity and consider twinned crystals using SHELXD for structure solution .
- Software Pipelines : Combine SHELX (structure solution), Gaussian (quantum calculations), and MestReNova (NMR analysis) for cross-disciplinary workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
